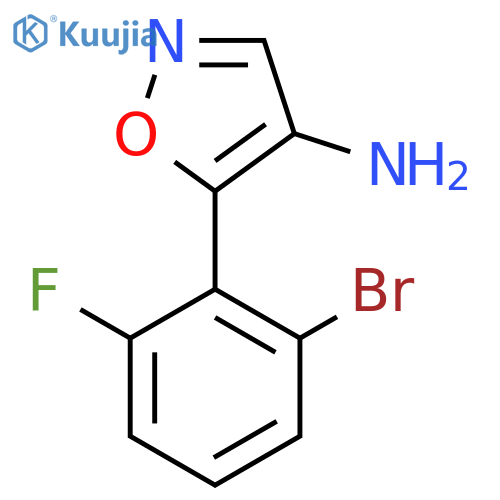

Cas no 2229615-06-7 (5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine

- 2229615-06-7

- EN300-1915462

-

- インチ: 1S/C9H6BrFN2O/c10-5-2-1-3-6(11)8(5)9-7(12)4-13-14-9/h1-4H,12H2

- InChIKey: NHZGDXCUKGUZAY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=C(C=1C1=C(C=NO1)N)F

計算された属性

- せいみつぶんしりょう: 255.96475g/mol

- どういたいしつりょう: 255.96475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 52Ų

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1915462-0.25g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 0.25g |

$1262.0 | 2023-09-17 | ||

| Enamine | EN300-1915462-5.0g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 5g |

$3977.0 | 2023-05-31 | ||

| Enamine | EN300-1915462-1.0g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-1915462-0.1g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1915462-5g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 5g |

$3977.0 | 2023-09-17 | ||

| Enamine | EN300-1915462-10.0g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-1915462-10g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 10g |

$5897.0 | 2023-09-17 | ||

| Enamine | EN300-1915462-0.05g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1915462-0.5g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1915462-2.5g |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine |

2229615-06-7 | 2.5g |

$2688.0 | 2023-09-17 |

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine 関連文献

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amineに関する追加情報

5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine: A Comprehensive Overview

5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine, also known by its CAS registry number CAS No. 2229615-06-7, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential utility in drug development and advanced materials synthesis.

The molecular structure of 5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine consists of a central oxazole ring system substituted with a bromo-fluorophenyl group at the 5-position and an amine group at the 4-position. The oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is known for its stability and reactivity in various chemical reactions. The substitution pattern of this compound introduces unique electronic and steric effects, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine as a precursor for the development of novel bioactive molecules. Researchers have explored its role in the synthesis of heterocyclic compounds with potential pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of bromine and fluorine substituents on the phenyl ring enhances the compound's ability to participate in various nucleophilic aromatic substitution reactions, making it a versatile intermediate in medicinal chemistry.

In addition to its role in drug discovery, this compound has been investigated for its applications in materials science. The oxazole moiety is known to exhibit interesting optical and electronic properties, which can be harnessed in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Recent research has demonstrated that derivatives of 5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine can be used to create highly efficient OLEDs with improved luminous efficiency and color purity.

The synthesis of 5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. Researchers have developed efficient synthetic routes to access this compound with high yields and excellent purity. These methods often utilize readily available starting materials and mild reaction conditions, making them suitable for large-scale production.

The structural characterization of this compound has been achieved through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular geometry, electronic distribution, and intermolecular interactions of 5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine, further enhancing our understanding of its chemical behavior.

In conclusion, 5-(2-Bromo-6-fluorophenyl)-1,2-Oxazol-4-Amine stands out as a versatile compound with promising applications in both pharmaceutical and materials science domains. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As ongoing research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in future scientific advancements.

2229615-06-7 (5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine) 関連製品

- 1002535-22-9(methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoate)

- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)

- 2877649-90-4(2-methyl-3-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrazine)

- 1824165-57-2(Pyridine, 2-chloro-4-ethynyl-6-methyl-)

- 1227494-49-6(4-Bromo-2-methoxy-5-methylpyridine)

- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)

- 1807011-48-8(Ethyl 4-amino-5-cyanopicolinate)

- 1225999-75-6(3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)

- 1157477-77-4(1-Propanol, 3-[[1-(3-bromophenyl)propyl]amino]-)

- 905665-72-7(N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)